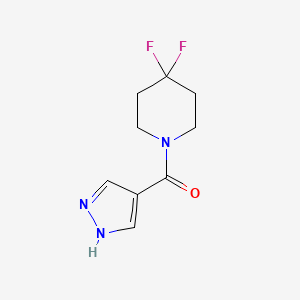

(4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “(4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone” were not found, it’s worth noting that pyrazole derivatives, which this compound is a part of, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular formula of this compound is C11H12F2N2O . It has a molecular weight of 226.22 g/mol . The InChI code is 1S/C11H12F2N2O/c12-11(13)4-6-15(7-4-11)10(16)9-3-1-2-6-14-9/h1-3,6H,4-5,7-8H2 .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 353.5±42.0 °C . Its density is predicted to be 1.18±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The acidity coefficient (pKa) is predicted to be 9.75±0.10 .Scientific Research Applications

Antimicrobial Activity

A series of compounds structurally related to (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone has been synthesized and evaluated for antimicrobial properties. For instance, novel pyrazole derivatives have demonstrated significant antimicrobial and anticancer potentials, indicating their potential application in designing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, compounds with specific substitutions have shown high antimicrobial activity, suggesting their use in treating infections resistant to standard drugs (Kumar et al., 2012).

Anticancer Activity

Research on trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, which share a core structural similarity with the query compound, has shown that certain derivatives possess cytotoxicity against human leukocytes. These findings open avenues for the development of new anticancer agents, highlighting the importance of substituent variation in enhancing biological activity (Bonacorso et al., 2016).

Enzyme Inhibition

The search for novel inhibitors of key metabolic enzymes has led to the exploration of heteroaromatic organofluorine compounds, including those structurally related to the query compound. Such studies have identified potent inhibitors of fructose-1,6-bisphosphatase (FBPase), a critical enzyme in glucose metabolism, suggesting potential applications in managing diabetes and metabolic disorders (Rudnitskaya et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like serine/threonine-protein kinase b-raf .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular levels .

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(1H-pyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O/c10-9(11)1-3-14(4-2-9)8(15)7-5-12-13-6-7/h5-6H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJLPAFGFWAHRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2928957.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)

![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)

![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)